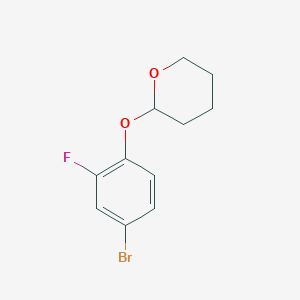
2-(4-Bromo-2-fluorophenoxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluorophenoxy)oxane is an organic compound with the molecular formula C11H12BrFO2. It is a derivative of oxane, substituted with bromo and fluoro groups on the phenoxy ring. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenoxy)oxane typically involves the reaction of 4-bromo-2-fluorophenol with tetrahydropyran in the presence of triphenylphosphine and diisopropyl azodicarboxylate. The reaction is carried out in tetrahydrofuran (THF) at reflux temperature for about 14 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenoxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different oxane derivatives.
Scientific Research Applications
2-(4-Bromo-2-fluorophenoxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)oxane involves its interaction with specific molecular targets. The bromo and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound valuable in research applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-fluorophenoxy)tetrahydro-2H-pyran
- 4-Bromo-2-fluoroacetophenone
- 2-(4-Bromo-2-fluorophenoxy)propane
Uniqueness
2-(4-Bromo-2-fluorophenoxy)oxane is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, where it can serve as a versatile intermediate or reagent .
Properties
CAS No. |
188595-15-5 |
|---|---|
Molecular Formula |
C11H12BrFO2 |
Molecular Weight |
275.11 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)oxane |
InChI |
InChI=1S/C11H12BrFO2/c12-8-4-5-10(9(13)7-8)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2 |
InChI Key |
FAQOLBFBHNWPRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















